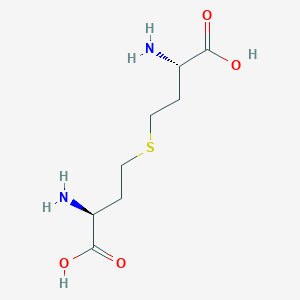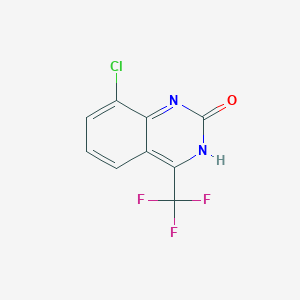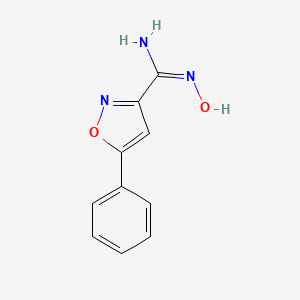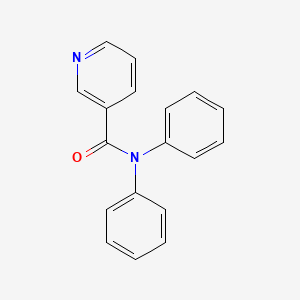
Diphenyl-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl-nicotinamide is a compound that belongs to the class of nicotinamide derivatives. Nicotinamide, also known as niacinamide, is an amide derivative of nicotinic acid (vitamin B3). This compound is characterized by the presence of two phenyl groups attached to the nicotinamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl-nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines. The reaction is carried out under specific conditions to ensure the formation of the desired product. The structures of the synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Diphenyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Diphenyl-nicotinamide derivatives have shown promise as antifungal and antibacterial agents.
Medicine: The compound is studied for its potential therapeutic applications, including its role in treating fungal infections and its anti-inflammatory properties.
作用机制
The mechanism of action of diphenyl-nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi. This inhibition disrupts the normal physiological functions of the fungi, leading to their death. Additionally, this compound can modulate redox reactions and energy production in cells by influencing the synthesis of nicotinamide adenine dinucleotide (NAD+) .
相似化合物的比较
Boscalid: A fungicide with a similar structure to diphenyl-nicotinamide, used to control fungal infections in crops.
Nicotinamide: The parent compound, known for its role in various biological processes and its use as a dietary supplement.
Diphenylamine: A compound with two phenyl groups, used as an antioxidant and stabilizer in various applications.
Uniqueness of this compound: this compound stands out due to its dual phenyl groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to inhibit specific enzymes and modulate redox reactions makes it a valuable compound in both scientific research and industrial applications.
属性
CAS 编号 |
64280-24-6 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
N,N-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O/c21-18(15-8-7-13-19-14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI 键 |
FYFWGHVSOVRQBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


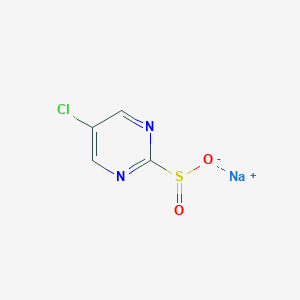
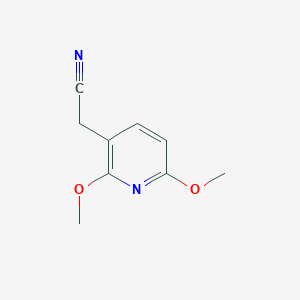
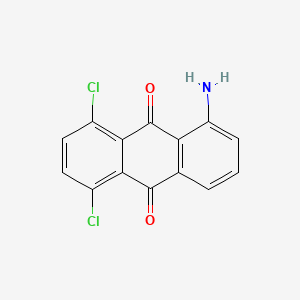
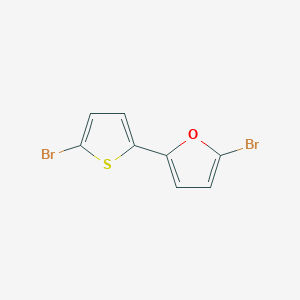
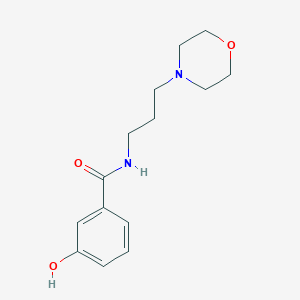
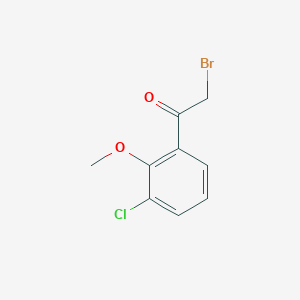
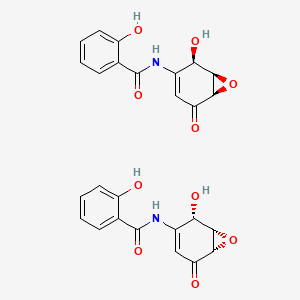
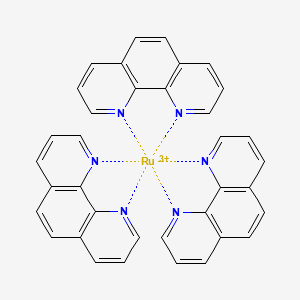
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
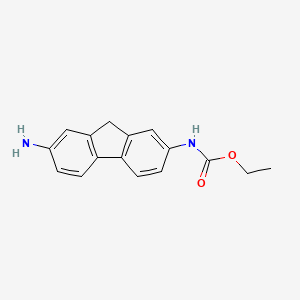
![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
